

# Burgess reagent CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Burgess reagent*

Cat. No.: *B7800359*

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## In-Depth Technical Guide to the Burgess Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **Burgess reagent**, a versatile and selective dehydrating agent in modern organic synthesis. This document details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and drug development.

## Core Properties of the Burgess Reagent

The **Burgess reagent**, chemically known as methyl N-(triethylammoniumsulfonyl)carbamate, is an inner salt widely utilized for the mild dehydration of alcohols and other functionalities.<sup>[1]</sup> Its key identifiers and properties are summarized below.

Property	Value	References
CAS Number	29684-56-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C8H18N2O4S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Weight	238.30 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Appearance	Off-white to yellowish crystalline solid	<a href="#">[1]</a> <a href="#">[10]</a>
Melting Point	71-72 °C	<a href="#">[5]</a>
Solubility	Soluble in most organic solvents	<a href="#">[1]</a> <a href="#">[10]</a>

## Synthesis of the Burgess Reagent

The **Burgess reagent** is typically prepared in a two-step procedure from chlorosulfonyl isocyanate, methanol, and triethylamine. The synthesis is straightforward and can be performed in a standard laboratory setting.

### Experimental Protocol:

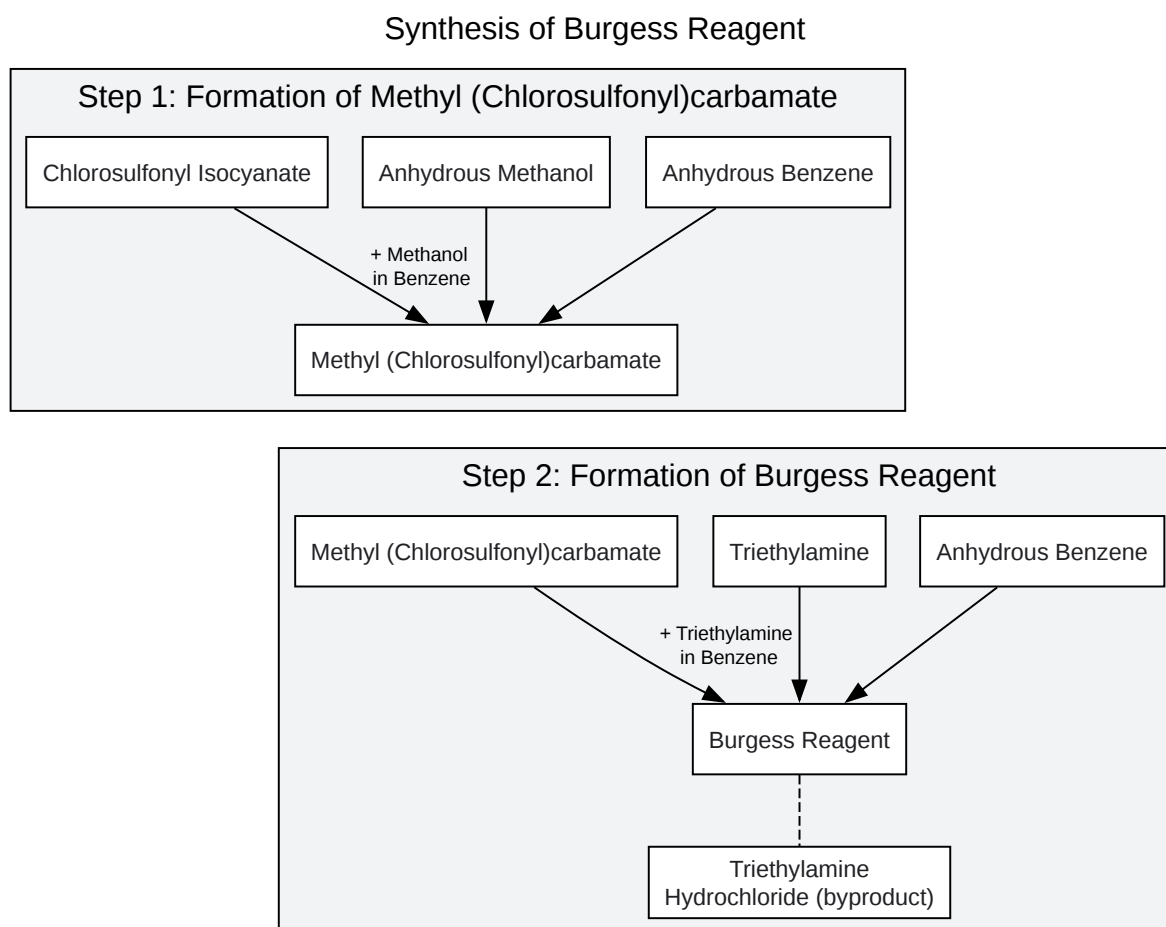
#### Step 1: Synthesis of Methyl (Chlorosulfonyl)carbamate

- In a fume hood, a solution of chlorosulfonyl isocyanate in anhydrous benzene is prepared in a flask equipped with a dropping funnel and a magnetic stirrer.
- The flask is cooled in a water bath to maintain a temperature of 25–30 °C.
- A solution of anhydrous methanol in anhydrous benzene is added dropwise over 30 minutes with continuous stirring.
- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
- Olefin-free hexane is then added to precipitate the product, which is collected by filtration, washed with hexane, and dried under reduced pressure to yield methyl (chlorosulfonyl)carbamate as a white crystalline solid.

## Step 2: Synthesis of the **Burgess Reagent**

- The methyl (chlorosulfonyl)carbamate is dissolved in anhydrous benzene.
- A solution of triethylamine in anhydrous benzene is added dropwise while maintaining the temperature at 10–15 °C with a cooling bath.
- The mixture is stirred for one hour, during which triethylamine hydrochloride precipitates.
- The triethylamine hydrochloride is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude **Burgess reagent**, which can be purified by recrystallization from anhydrous tetrahydrofuran to afford colorless needles.

Note: The **Burgess reagent** is sensitive to air and moisture and should be stored under an inert atmosphere at low temperatures.<sup>[1][10]</sup>



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**Fig. 1:** Experimental workflow for the synthesis of the **Burgess reagent**.

## Key Applications and Experimental Protocols

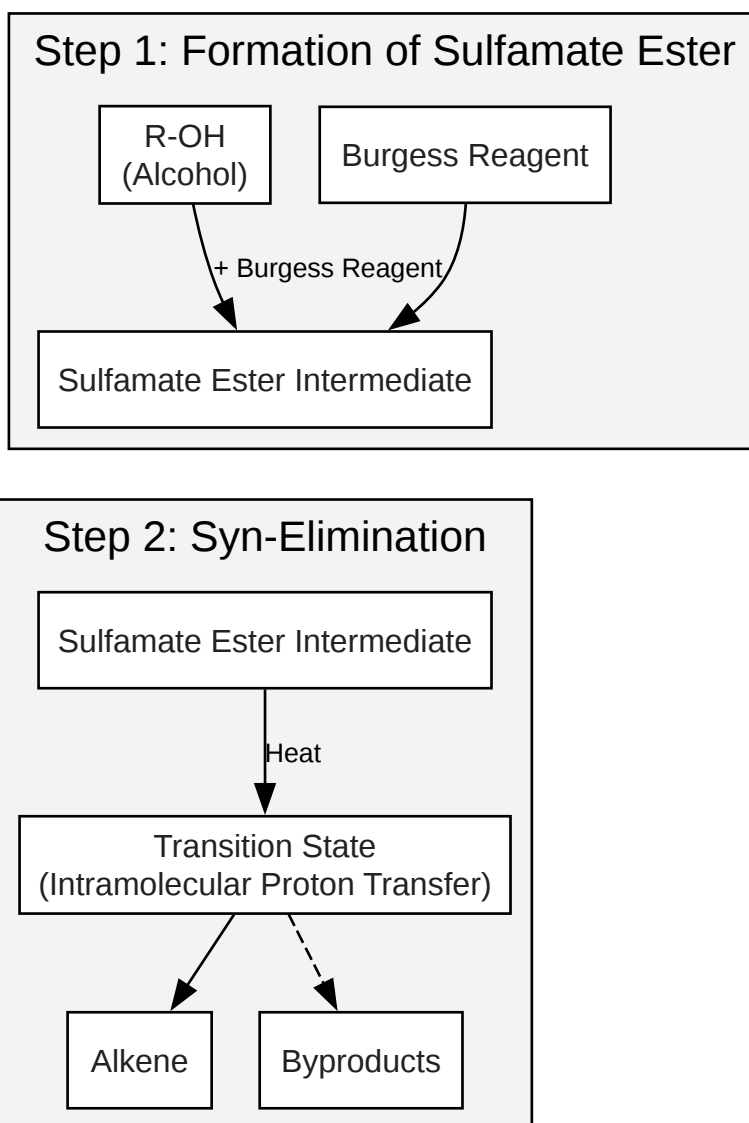
The **Burgess reagent** is a versatile tool in organic synthesis, primarily known for its role in dehydration reactions. It also facilitates the synthesis of various heterocyclic compounds and other functional group transformations.

## Dehydration of Alcohols

The **Burgess reagent** is highly effective for the syn-selective dehydration of secondary and tertiary alcohols to form alkenes under mild and neutral conditions.<sup>[10]</sup> Primary alcohols, however, typically form urethanes.

**General Reaction Mechanism:** The reaction proceeds through an initial attack of the alcohol on the sulfur atom of the **Burgess reagent** to form a sulfamate ester intermediate. This is followed by an intramolecular syn-elimination, where the triethylammonium group acts as an internal base to abstract a proton, leading to the formation of the alkene.

### Mechanism of Alcohol Dehydration



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**Fig. 2:** Signaling pathway for the dehydration of alcohols using the **Burgess reagent**.

#### Experimental Protocol for Dehydration of a Secondary Alcohol:

- To a solution of the secondary alcohol in an anhydrous aprotic solvent (e.g., benzene, THF, or dichloromethane) under an inert atmosphere, add 1.1 equivalents of the **Burgess reagent**.
- Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alcohols, gentle heating (e.g., 50 °C) may be required.
- Upon completion, the reaction mixture is typically filtered to remove any precipitated byproducts.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure alkene.

#### Table of Representative Alcohol Dehydrations:

Substrate (Alcohol)	Product (Alkene)	Yield (%)
Cyclohexanol	Cyclohexene	>90
2-Octanol	2-Octene (mixture of E/Z)	~85
tert-Butanol	Isobutylene	>95

## Synthesis of Nitriles from Primary Amides

The **Burgess reagent** provides a mild and efficient method for the dehydration of primary amides to the corresponding nitriles. This transformation is compatible with a wide range of functional groups.

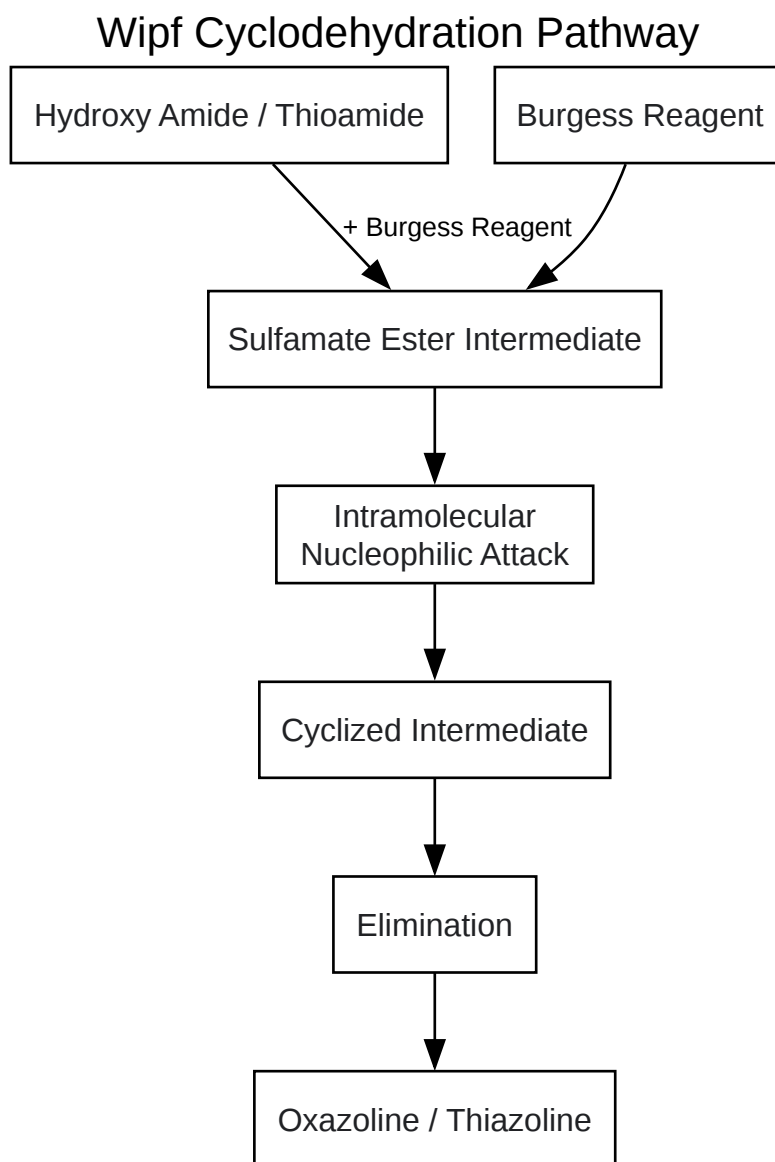
#### Experimental Protocol for Nitrile Synthesis:

- Dissolve the primary amide in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.
- Add 1.2 to 1.5 equivalents of the **Burgess reagent** to the solution at room temperature.
- Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as indicated by TLC. Reaction times can vary from a few hours to overnight.
- After completion, the solvent is removed under reduced pressure.
- The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude nitrile is purified by column chromatography or distillation.

## Wipf Cyclodehydration for Heterocycle Synthesis

A significant application of the **Burgess reagent**, pioneered by Wipf, is the cyclodehydration of hydroxy amides and thioamides to produce oxazolines, thiazolines, and other related heterocycles. This reaction is particularly valuable in the synthesis of natural products and peptidomimetics.

**General Reaction Mechanism:** The reaction is believed to proceed via the formation of a sulfamate ester at the hydroxyl group, followed by an intramolecular nucleophilic attack by the amide or thioamide nitrogen, leading to cyclization and elimination.



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**Fig. 3:** Logical relationship in the Wipf cyclodehydration reaction.

Experimental Protocol for Oxazoline Synthesis:

- A solution of the N-acyl- $\beta$ -hydroxy- $\alpha$ -amino acid derivative in anhydrous THF is prepared under an inert atmosphere.
- The **Burgess reagent** (1.5-2.0 equivalents) is added to the solution in one portion at room temperature.



- The reaction mixture is stirred at room temperature or heated to reflux for 1-6 hours, with the progress monitored by TLC.
- Once the starting material is consumed, the reaction is cooled to room temperature and the solvent is evaporated.
- The residue is taken up in an organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography on silica gel to yield the desired oxazoline.

## Other Notable Applications

Beyond the core applications detailed above, the **Burgess reagent** has been employed in a variety of other synthetic transformations, including:

- Synthesis of Isocyanides from Formamides: Dehydration of formamides to produce isocyanides.
- Formation of Carbamates: Reaction with primary alcohols to yield carbamates.
- Synthesis of Sulfamidates: Reaction with 1,2-diols to form cyclic sulfamidates.
- Conversion of Thiols to Disulfides: Facilitates the oxidative coupling of thiols to disulfides.

## Safety and Handling

The **Burgess reagent** is sensitive to moisture and air and should be handled under an inert atmosphere. It is advisable to store it in a cool, dry place. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the reagent. As with all chemical reactions, it is recommended to perform the procedures in a well-ventilated fume hood.

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- To cite this document: BenchChem. [Burgess reagent CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800359#burgess-reagent-cas-number-and-molecular-formula]

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